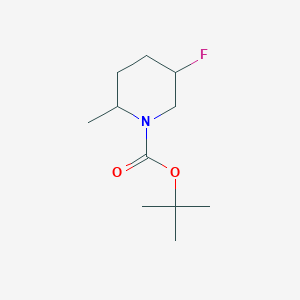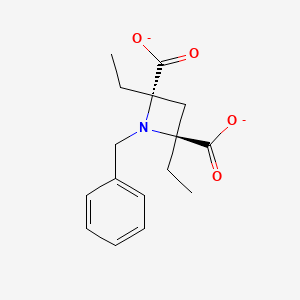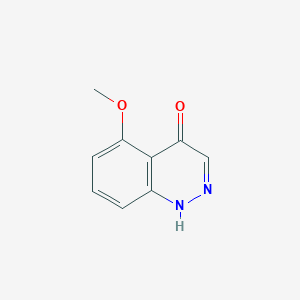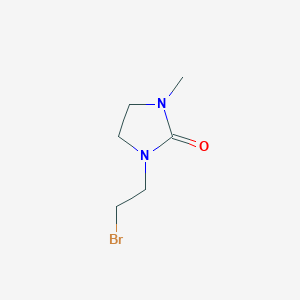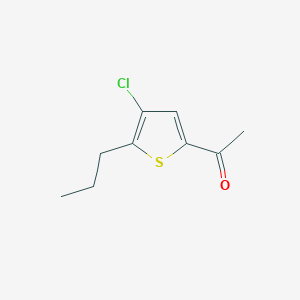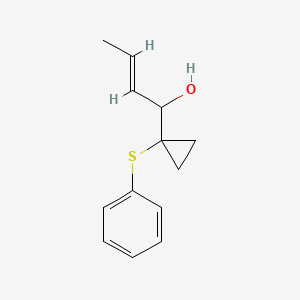
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL is an organic compound that features a cyclopropyl group attached to a phenylthio moiety and a but-2-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Phenylthio Group: This step may involve the use of thiophenol and a suitable base to attach the phenylthio group to the cyclopropyl ring.
Formation of the But-2-EN-1-OL Chain: This can be synthesized through various methods, including aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL would depend on its specific interactions with biological targets. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-(Phenylthio)cyclopropyl)but-2-EN-1-OL: can be compared with other cyclopropyl-containing compounds or phenylthio derivatives.
Cyclopropyl Compounds: Known for their ring strain and reactivity.
Phenylthio Derivatives: Known for their sulfur-containing functional groups and potential biological activities.
Uniqueness
- The combination of a cyclopropyl group with a phenylthio moiety and a but-2-EN-1-OL chain makes this compound unique in terms of its structural properties and potential reactivity.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(E)-1-(1-phenylsulfanylcyclopropyl)but-2-en-1-ol |
InChI |
InChI=1S/C13H16OS/c1-2-6-12(14)13(9-10-13)15-11-7-4-3-5-8-11/h2-8,12,14H,9-10H2,1H3/b6-2+ |
InChI Key |
BIWJGDDCXVRAOL-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(C1(CC1)SC2=CC=CC=C2)O |
Canonical SMILES |
CC=CC(C1(CC1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


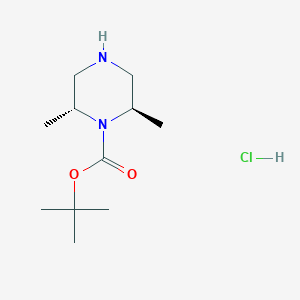
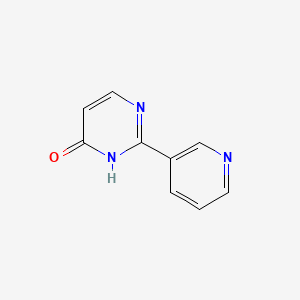

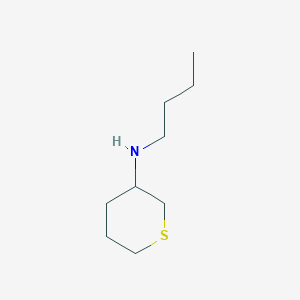



![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
